molecular formula C18H22N2 B1205290 Desipramine CAS No. 50-47-5

Desipramine

Cat. No.: B1205290
CAS No.: 50-47-5
M. Wt: 266.4 g/mol
InChI Key: HCYAFALTSJYZDH-UHFFFAOYSA-N
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Description

Desipramine is a tricyclic antidepressant primarily used in the treatment of depression. It is known for its relatively selective inhibition of norepinephrine reuptake, which enhances noradrenergic neurotransmission. This compound also exhibits weak serotonin reuptake inhibitory, α1-blocking, antihistamine, and anticholinergic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desipramine is synthesized through a multi-step process involving the reaction of dibenzazepine derivatives with alkyl amines. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, often involving automated systems for reaction control and purification. Quality control measures are implemented to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Desipramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desipramine has a wide range of scientific research applications:

Mechanism of Action

Desipramine is often compared with other tricyclic antidepressants such as imipramine and nortriptyline:

    Imipramine: Both this compound and imipramine are tricyclic antidepressants, but this compound is a secondary amine while imipramine is a tertiary amine. .

    Nortriptyline: Similar to this compound, nortriptyline is a secondary amine tricyclic antidepressant.

Uniqueness of this compound: this compound’s relatively selective norepinephrine reuptake inhibition and lower sedative and anticholinergic side effects make it unique among tricyclic antidepressants. It is particularly useful in patients who require a more activating antidepressant with fewer sedative effects .

Comparison with Similar Compounds

  • Imipramine
  • Nortriptyline
  • Amitriptyline
  • Clomipramine
  • Doxepin

Properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYAFALTSJYZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-28-6 (hydrochloride)
Record name Desipramine [INN:BAN]
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DSSTOX Substance ID

DTXSID6022896
Record name Desipramine
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Desipramine
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Boiling Point

172-174 °C @ 0.02 MM HG
Record name DESIPRAMINE
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Solubility

WHITE CRYSTALLINE POWDER; ODORLESS; BITTER TASTE; MELTS WITHIN 5 DEG RANGE BETWEEN 208-218 °C; 1 G IN CA 4 ML CHLOROFORM, 20 ML WATER, 20 ML ALC; FREELY SOL IN METHANOL; INSOL IN ETHER /HCL/, In water, 58.6 mg/l @ 24 °C., 3.96e-02 g/L
Record name Desipramine
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Record name DESIPRAMINE
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Record name Desipramine
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Mechanism of Action

Desipramine is a tricyclic antidepressant (TCA) that selectively blocks reuptake of norepinephrine (noradrenaline) from the neuronal synapse. It also inhibits serotonin reuptake, but to a lesser extent compared to tertiary amine TCAs such as imipramine. Inhibition of neurotransmitter reuptake increases stimulation of the post-synaptic neuron. Chronic use of desipramine also leads to down-regulation of beta-adrenergic receptors in the cerebral cortex and sensitization of serotonergic receptors. An overall increase in serotonergic transmission likely confers desipramine its antidepressant effects. Desipramine also possesses minor anticholinergic activity, through its affinity for muscarinic receptors. TCAs are believed to act by restoring normal levels of neurotransmitters via synaptic reuptake inhibition and by increasing serotonergic neurotransmission via serotonergic receptor sensitization in the central nervous system., MANNER IN WHICH IMIPRAMINE RELIEVES...DEPRESSION...IS NOT CLEAR. .../EFFECT/ DESCRIBED AS DULLING OF DEPRESSIVE IDEATION RATHER THAN AS EUPHORIC STIMULATION PRODUCED BY MAO INHIBITORS...DEFINITIVELY DISCRIMINATIVE EXPT... YET TO BE PERFORMED. ...DOES HAVE STIMULANT ACTION UNDER CERTAIN CIRCUMSTANCES. /IMIPRAMINE/, ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METABOLISM OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... ALL TRICYCLIC ANTIDEPRESSANTS BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /TRICYCLIC ANTIDEPRESSANTS/, IMIPRAMINE SLOWS TURNOVER RATE OF 5-HT, EFFECT NOT SHARED BY DESIPRAMINE, WHILE TURNOVER RATE OF NOREPINEPHRINE IS INCR BY DEMETHYLATED DRUGS NORTRIPTYLINE & DESIPRAMINE. EXACT RELATIONSHIP OF THESE EFFECTS TO ACTIONS OF TRICYCLIC ANTIDEPRESSANTS IN HUMAN DEPRESSION IS NOT KNOWN.
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CAS No.

50-47-5
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Melting Point

214-218 °C, 214 - 218 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

On day 1, cells were plated at 3,000 cells/well in growth medium and maintained in a cell incubator (37° C., 5% CO2). On day 2, growth medium was replaced with 200 μl of assay buffer (25 mM HEPES; 120 mM NaCl; 5 mM KCl; 2.5 mM CaCl2; 1.2 mM MgSO4; 2 mg/ml glucose (pH 7.4, 37° C.)) containing 0.2 mg/ml ascorbic acid and 10 μM pargyline. Plates containing cells with 200 μl of assay buffer were equilibrated for 10 minutes at 37° C. prior to addition of compounds. A stock solution of desipramine was prepared in DMSO (10 mM) and delivered to triplicate wells containing cells for a final tert concentration of 1 μM. Data from these wells were used to define non-specific NE uptake (minimum NE uptake). Test compounds were prepared in DMSO (10 mM) and diluted in assay buffer according to tert range (1 to 10,000 nM). Twenty-five microliters of assay buffer (maximum NE uptake) or tert compound were added directly to triplicate wells containing cells in 200 μl of assay buffer. The cells in assay buffer with tert compounds were incubated for 20 minutes at 37° C. To initiate the NE uptake, [3H]NE diluted in assay buffer (120 nM final assay concentration) was delivered in 25 μl aliquots to each well and the plates were incubated for 5 minutes (37° C.). The reaction was terminated by decanting the supernatant from the plate. The plates containing cells were washed twice with 200 μl assay buffer (37° C.) to remove free radioligand. The plates were then inverted, left to dry for 2 minutes, then reinverted and air-dried for an additional 10 minutes. The cells were lysed in 25 μl of 0.25 N NaOH solution (4° C.), placed on a shake table and vigorously shaken for 5 minutes. After cell lysis, 75 μl of scintillation cocktail was added to each well and the plates were sealed with film tape. The plates were returned to the shake table and vigorously shaken for a minimum of 10 minutes to ensure adequate partitioning of organic and aqueous solutions. The plates were counted in a Wallac Microbeta counter (PerkinElmer) to collect the raw cpm data.
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Synthesis routes and methods II

Procedure details

To 6.02 g of desipramine hydrochloride was added 150 ml of 1N NaOH. The mixture was allowed to stir for 10 minutes. The aqueous mixture was extracted with 6×100 ml of chloroform. The combined chloroform layer was washed with 200 ml of water. The organic part was dried (Na2SO4) and concentrated to give 5.25 g of desipramine free base.
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desipramine hydrochloride
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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